4-(4-Trifluoromethylphenyl)benzylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 4-(4-Trifluoromethylphenyl)benzylamine involves the reaction of 4-bromobenzylamine with 4-trifluoromethylphenylboronic acid . The reaction typically proceeds under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction, which is conducted in the presence of a base like potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction is carried out in an organic solvent such as toluene or ethanol at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Trifluoromethylphenyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
4-(4-Trifluoromethylphenyl)benzylamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethylphenyl)benzylamine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
4-Methylbenzylamine: Contains a methyl group instead of a trifluoromethyl group.
4-Chlorobenzylamine: Features a chlorine atom in place of the trifluoromethyl group.
Uniqueness
4-(4-Trifluoromethylphenyl)benzylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H,9,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNFCJGQVWHMKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395623 | |
Record name | 4-(4-TRIFLUOROMETHYLPHENYL)BENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356058-18-9 | |
Record name | 4-(4-TRIFLUOROMETHYLPHENYL)BENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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